molecular formula C20H15BrClNO5S2 B2978080 N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide CAS No. 400088-88-2

N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide

Cat. No.: B2978080
CAS No.: 400088-88-2
M. Wt: 528.82
InChI Key: VADRPZVJKNEXBD-UHFFFAOYSA-N
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Description

The compound “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide” is a novel compound that has been synthesized and studied for its potential biological applications . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, and L-valine/NaOH . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound has a molecular formula of C17H12BrClN4O3S .


Chemical Reactions Analysis

The compound can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.234 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Catalytic Applications

N-bromo sulfonamide reagents, which include compounds like N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), have been utilized as catalysts in the synthesis of specific organic compounds. These reagents aid in the facilitation of reactions like the tandem cyclocondensation-Knoevenagel–Michael reaction, offering advantages such as the use of non-toxic materials, high yields, and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Enzyme Inhibition

Aromatic sulfonamide inhibitors, which include various derivatives of N-bromo sulfonamides, have been studied for their effectiveness in inhibiting certain carbonic anhydrase isoenzymes. These compounds have shown varying levels of affinity and inhibition potency against different isoenzymes, indicating their potential in biochemical and pharmaceutical research (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthetic Chemistry

In synthetic chemistry, compounds like ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide have been used as synthetic equivalents for complex organic compounds. These serve as precursors in multistep synthetic processes, highlighting their utility in creating structurally diverse and functionally rich molecules (Volonterio, Bravo, & Zanda, 2002).

Prodrug Development

Research has also explored the potential of N-methylsulfonamides as prodrug forms, particularly in the context of carbonic anhydrase inhibitors. By modifying these sulfonamides, scientists aim to enhance their water solubility and lipophilicity, making them more suitable for pharmaceutical applications (Larsen, Bundgaard, & Lee, 1988).

Mechanism of Action

The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloro-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClNO5S2/c1-29(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)30(27,28)15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADRPZVJKNEXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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